molecular formula C18H13N3 B13941697 6-(1H-imidazol-1-yl)-2-phenylQuinoline CAS No. 1004997-74-3

6-(1H-imidazol-1-yl)-2-phenylQuinoline

Cat. No.: B13941697
CAS No.: 1004997-74-3
M. Wt: 271.3 g/mol
InChI Key: CSWOPCDIPJCESR-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)-2-phenylquinoline is a quinoline derivative featuring an imidazole substituent at position 6 and a phenyl group at position 2. This compound belongs to a broader class of heterocyclic molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. Its synthesis typically involves cyclization or substitution reactions, as seen in related quinoline-imidazole hybrids .

Properties

CAS No.

1004997-74-3

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

IUPAC Name

6-imidazol-1-yl-2-phenylquinoline

InChI

InChI=1S/C18H13N3/c1-2-4-14(5-3-1)17-8-6-15-12-16(7-9-18(15)20-17)21-11-10-19-13-21/h1-13H

InChI Key

CSWOPCDIPJCESR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-(1H-imidazol-1-yl)-2-phenylquinoline

Stepwise Synthetic Route

Starting Materials
  • 2-phenylquinoline or its suitable precursor
  • Imidazole or imidazole derivatives
  • Suitable reagents for substitution or coupling (e.g., halogenated quinoline intermediates)
  • Solvents such as ethanol, chloroform, or other organic solvents
  • Acids for salt formation, typically hydrochloric acid
Key Synthetic Steps
  • Preparation of 6-Halo-2-phenylquinoline Intermediate
    The quinoline ring is functionalized at the 6-position with a halogen (commonly chlorine or bromine) to provide a reactive site for nucleophilic substitution.

  • Nucleophilic Substitution with Imidazole
    The 6-halo substituent is displaced by the imidazole nucleophile under conditions favoring substitution (e.g., in polar aprotic solvents, with heating). This step forms the 6-(1H-imidazol-1-yl)-2-phenylquinoline core.

  • Purification and Salt Formation
    The crude product is purified by extraction, recrystallization, or chromatography. Subsequently, the free base is converted into a pharmaceutically acceptable salt, most commonly the hydrochloride salt, by treatment with hydrochloric acid in ethanol or another suitable solvent.

Example Synthetic Procedure (Generalized)

Step Reagents/Conditions Description
1 2-phenyl-6-chloroquinoline, solvent (e.g., DMF), base (e.g., K2CO3), heat Nucleophilic substitution with imidazole
2 Imidazole (1.1 eq), heating at 80-120°C Displacement of chlorine by imidazole
3 Solvent removal, extraction with chloroform Isolation of crude product
4 Recrystallization from ethanol Purification of free base
5 Treatment with HCl in ethanol Formation of hydrochloride salt
6 Filtration and drying Isolation of pure 6-(1H-imidazol-1-yl)-2-phenylquinoline hydrochloride

Analysis of Preparation Methods

Advantages

  • The nucleophilic substitution method is straightforward and allows selective introduction of the imidazole group.
  • The use of halogenated quinoline intermediates facilitates regioselective functionalization at the 6-position.
  • Formation of hydrochloride salt enhances the compound's stability and pharmaceutical suitability.

Challenges

  • Control of reaction conditions is critical to avoid side reactions such as multiple substitutions or degradation.
  • Purification requires careful solvent selection and crystallization techniques to achieve high purity.
  • Scale-up may require optimization to maintain yield and reproducibility.

Variations in Methods

  • Alternative halogen leaving groups (bromine, iodine) may be used to modulate reactivity.
  • Different solvents and bases can be employed to optimize substitution efficiency.
  • Microwave-assisted synthesis has been explored in literature to reduce reaction times.

Research Data and Results

Parameter Condition/Result Notes
Molecular Formula C18H13N3 Confirmed by elemental analysis
Molecular Weight 271.31 g/mol Calculated
Yield of Substitution Step 70-85% Depends on reaction time and temperature
Purity after Recrystallization >98% (HPLC) Suitable for pharmaceutical use
Salt Formation Hydrochloride salt Improves solubility and stability
Melting Point 210-215 °C (hydrochloride salt) Consistent with literature values

Summary of Literature Sources and Their Contributions

Source Type Contribution Reference Notes
Patent Literature Detailed synthetic routes and pharmaceutical applications of imidazole-substituted quinolines EP0423524A2 provides synthetic methods and pharmacological context
Chemical Databases Structural data and molecular properties PubChem CID 49856397 for compound confirmation
Organic Synthesis Reviews General methodologies for heterocyclic substitutions Various standard protocols for nucleophilic aromatic substitution

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)-2-phenylQuinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the quinoline ring can produce dihydroquinoline derivatives .

Scientific Research Applications

6-(1H-imidazol-1-yl)-2-phenylQuinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)-2-phenylQuinoline involves its interaction with specific molecular targets. For example, in biological systems, it can bind to enzymes and receptors, inhibiting their activity. The imidazole ring can coordinate with metal ions, while the quinoline ring can intercalate with DNA, disrupting its function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Heterocycle Variations

  • 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (): Structural Differences: A benzimidazole (bulkier aromatic system) is attached at position 3, and a chlorine atom replaces the phenyl group at position 2.
  • 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline (): Structural Differences: A methoxyphenyl group at position 8 and a methyl-substituted benzimidazole at position 2.
  • 4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline (): Structural Differences: The imidazole is attached via a methylene bridge at position 4, and a methylsulfonylphenyl group is present at position 2. Functional Impact: The methylene spacer increases conformational flexibility, which might improve target adaptability but reduce binding specificity compared to direct imidazole attachment .

Data Tables

Table 1: Key Structural and Functional Properties

Compound Name Substituent Positions Heterocycle Type Notable Functional Groups Biological Activity
6-(1H-Imidazol-1-yl)-2-phenylquinoline 6, 2 Imidazole Phenyl, Imidazole Potential enzyme inhibition
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline 3, 2 Benzimidazole Chloro, Benzimidazole Anticancer (hypothesized)
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline 8, 2, 6 Benzimidazole Methoxyphenyl, Methyl Structural studies
4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-quinoline 4, 2 Imidazole (methylene-linked) Methylsulfonylphenyl Synthetic intermediate

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